tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC18308795
Molecular Formula: C21H32BNO4
Molecular Weight: 373.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H32BNO4 |
|---|---|
| Molecular Weight | 373.3 g/mol |
| IUPAC Name | tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C21H32BNO4/c1-19(2,3)25-18(24)23-12-11-16(14-23)15-9-8-10-17(13-15)22-26-20(4,5)21(6,7)27-22/h8-10,13,16H,11-12,14H2,1-7H3 |
| Standard InChI Key | ISVJJPVOQMEKLU-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3CCN(C3)C(=O)OC(C)(C)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-1-carboxylate, reflects its bifunctional design:
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A pyrrolidine ring substituted at the 1-position with a tert-butyl carbamate (Boc) group, a common protecting group in peptide synthesis.
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A phenyl ring at the 3-position of pyrrolidine, further functionalized with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety, a boronic ester critical for cross-coupling reactions.
The molecular formula is C₂₁H₃₂BNO₄, with a molecular weight of 373.3 g/mol. The stereochemistry of the pyrrolidine ring (R- or S-configuration) remains unspecified in available literature, though synthetic routes typically yield racemic mixtures unless chiral auxiliaries are employed.
Key Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₃₂BNO₄ |
| Molecular Weight | 373.3 g/mol |
| IUPAC Name | tert-Butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-1-carboxylate |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3CCN(C3)C(=O)OC(C)(C)C |
| InChI Key | ISVJJPVOQMEKLU-UHFFFAOYSA-N |
| PubChem CID | 133555767 |
Synthetic Pathways and Optimization
General Synthesis Strategy
The compound is synthesized via a multi-step sequence, typically involving:
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Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of ketones to construct the pyrrolidine scaffold.
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Boc Protection: Introduction of the tert-butyl carbamate group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions to protect the pyrrolidine nitrogen.
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Boronic Ester Installation: Miyaura borylation of a halogenated phenyl intermediate (e.g., bromophenyl-pyrrolidine) using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst .
Representative Reaction Conditions
A palladium-catalyzed Suzuki-Miyaura coupling precursor is prepared by reacting 3-bromophenyl-pyrrolidine with B₂pin₂ in the presence of Pd(dppf)Cl₂, potassium acetate, and 1,4-dioxane at 90°C under inert atmosphere . The Boc group remains stable under these conditions, ensuring regioselective borylation at the phenyl ring.
Physicochemical and Spectroscopic Properties
Solubility and Stability
While explicit solubility data for this compound is unreported, analogous boronic esters exhibit:
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High solubility in polar aprotic solvents (e.g., DMSO, DMF).
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Moderate stability in aqueous media, hydrolyzing to boronic acids under acidic or basic conditions.
Spectroscopic Fingerprints
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¹H NMR: Signals for the tert-butyl group (δ 1.2–1.4 ppm), pyrrolidine protons (δ 2.5–3.5 ppm), and aromatic protons (δ 6.8–7.5 ppm).
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¹¹B NMR: A characteristic peak near δ 30 ppm, consistent with tetracoordinated boron in the dioxaborolane ring .
Applications in Pharmaceutical Research
Role in Cross-Coupling Reactions
The boronic ester moiety enables participation in Suzuki-Miyaura cross-couplings, forming biaryl structures prevalent in kinase inhibitors and antiviral agents. For example, coupling with aryl halides yields biphenyl-pyrrolidine derivatives, scaffolds for modulating protein-protein interactions .
Case Study: Anticancer Drug Intermediate
In a 2024 study, this compound served as a precursor to a Bruton’s tyrosine kinase (BTK) inhibitor. The pyrrolidine ring enhanced target binding affinity, while the boronic ester facilitated late-stage diversification via cross-coupling.
Future Directions and Research Gaps
Analytical Challenges
Quantitative analysis of boronic ester hydrolysis kinetics in physiological buffers remains unexplored. Advanced techniques like 19F NMR tracking could elucidate stability under biologically relevant conditions.
Synthetic Innovations
Flow chemistry approaches may enhance reaction scalability, reducing palladium catalyst loading and improving cost-efficiency for industrial production .
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